

Imidazo[1,2-a]pyridine-7-carbonitrile chemical structure and IUPAC name

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Compound of Interest

Compound Name: *Imidazo[1,2-a]pyridine-7-carbonitrile*

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An In-Depth Technical Guide to **Imidazo[1,2-a]pyridine-7-carbonitrile** for Medicinal Chemistry Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic system due to its prevalence in a wide array of biologically active compounds. This guide provides a detailed technical overview of a specific, functionally important derivative: **Imidazo[1,2-a]pyridine-7-carbonitrile**. We will dissect its chemical structure, nomenclature, and physicochemical properties. Furthermore, this document explores established synthetic strategies for the parent scaffold, provides a representative experimental protocol, and discusses the critical role of this compound and its nitrile functional group in the context of contemporary drug discovery and development. This guide is intended for researchers, chemists, and pharmacologists engaged in the design and synthesis of novel therapeutic agents.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyridine system is a bicyclic heteroaromatic structure formed by the fusion of an imidazole and a pyridine ring.^{[1][2]} This scaffold is not merely a synthetic curiosity; it is a validated "drug prejudice" scaffold, forming the core of numerous marketed pharmaceuticals.^[2]

[3] Notable examples include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[3][4]

The scaffold's success stems from its unique three-dimensional shape and electronic properties, which allow it to serve as a versatile template for interacting with a diverse range of biological targets. Its rigid structure is amenable to functionalization at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Consequently, derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, anti-inflammatory, and proton pump inhibitory effects.[2][3][4]

Imidazo[1,2-a]pyridine-7-carbonitrile: Core Compound Profile

Chemical Structure and Nomenclature

Imidazo[1,2-a]pyridine-7-carbonitrile is a specific derivative of the parent scaffold where a nitrile group (-C≡N) is substituted at the 7-position of the bicyclic ring system.

The definitive IUPAC name for this compound is **imidazo[1,2-a]pyridine-7-carbonitrile**.[5]

Caption: Chemical Structure of **Imidazo[1,2-a]pyridine-7-carbonitrile**.

Physicochemical and Spectroscopic Data

A summary of key identifiers and computed properties is essential for laboratory use and computational modeling.

| Property | Value | Source |
|--------------------------------|--|---|
| Molecular Formula | C ₈ H ₅ N ₃ | [5] [6] |
| Molecular Weight | 143.15 g/mol | [5] [6] |
| CAS Number | 952566-04-0 | [7] |
| SMILES | C12=NC=CN1C=CC(C#N)=C2 | [5] [6] |
| InChIKey | KIYOXVPZRXLDR-UHFFFAOYSA-N | [5] [6] |
| Monoisotopic Mass | 143.04834 Da | [5] |
| XLogP (Predicted) | 1.5 | [5] |
| Topological Polar Surface Area | 41.1 Å ² | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |

Structural elucidation and confirmation of **Imidazo[1,2-a]pyridine-7-carbonitrile** are routinely achieved through standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are commercially available and serve as fingerprints for identity and purity assessment.[\[6\]](#)

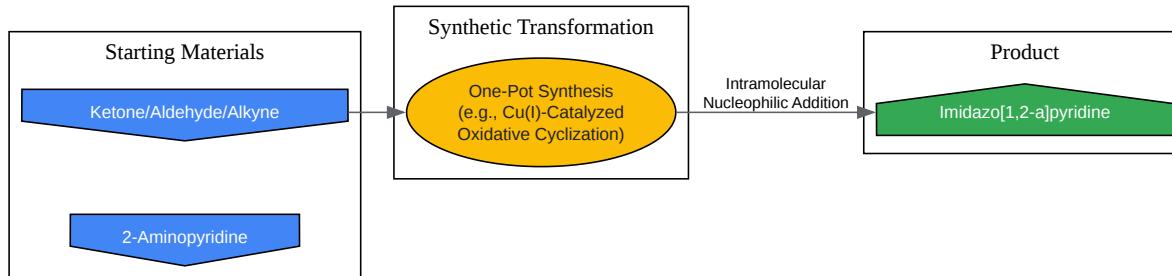
Synthesis and Methodologies

Overview of Synthetic Strategies

The construction of the imidazo[1,2-a]pyridine core is a well-trodden path in organic synthesis. The majority of modern, efficient routes utilize readily available 2-aminopyridines as key starting materials.[\[9\]](#) Common strategies include:

- Condensation Reactions: Classic methods involving the reaction of a 2-aminopyridine with an α -haloketone.
- Multicomponent Reactions (MCRs): Elegant one-pot procedures, such as the Groebke–Blackburn–Bienaymé reaction, combine a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly build molecular complexity.[\[10\]](#)

- Oxidative C-H/N-H Coupling: Modern catalytic methods that form the heterocyclic core through direct C-N bond formation, often using transition metals like copper or iron.[11][12] These are considered "green" approaches as they can utilize air as the terminal oxidant.[12]



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Caption: Generalized workflow for imidazo[1,2-a]pyridine synthesis.

Exemplary Protocol: Copper-Catalyzed Synthesis from a 2-Aminopyridine

This protocol is a representative example of a modern, efficient method for synthesizing the imidazo[1,2-a]pyridine scaffold, adapted from methodologies reported in the literature.[12] It demonstrates a one-pot, copper-catalyzed reaction using air as a sustainable oxidant.

Objective: To synthesize a functionalized imidazo[1,2-a]pyridine derivative.

Materials:

- Substituted 2-aminopyridine (1.0 mmol)
- Substituted nitroolefin (1.2 mmol)
- Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)
- N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

- **Vessel Preparation:** To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol), Copper(I) Bromide (14.3 mg, 0.1 mmol), and the substituted nitroolefin (1.2 mmol).
 - **Rationale:** A Schlenk tube under an inert atmosphere initially ensures that the catalyst and reactants are free from atmospheric moisture, which can interfere with many catalytic cycles. Cu(I) is chosen for its proven efficacy in catalyzing such oxidative cyclizations.[12]
- **Solvent Addition:** Add 3 mL of DMF to the tube via syringe.
 - **Rationale:** DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst, facilitating a homogeneous reaction mixture. Its high boiling point is suitable for reactions requiring elevated temperatures.[12]
- **Reaction Execution:** Seal the tube and place it in a preheated oil bath at 80 °C. Replace the inert atmosphere with an air-filled balloon (pierced with a needle) to serve as the oxidant source. Stir the reaction vigorously.
 - **Rationale:** 80 °C provides the necessary thermal energy to overcome the activation barrier of the reaction.[12] Using air as the oxidant is a key principle of green chemistry, as it is abundant, inexpensive, and produces no toxic byproducts.[12]
- **Reaction Monitoring:** Monitor the progress of the reaction by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
 - **Rationale:** TLC is a crucial and rapid technique for tracking the disappearance of reactants and the appearance of the product, preventing unnecessary heating or premature termination of the reaction.
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

- Rationale: The aqueous wash removes the DMF solvent and any inorganic byproducts. Brine helps to break any emulsions and further dry the organic layer.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine product.
- Rationale: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and side products based on polarity.
- Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.

Role in Drug Discovery and Development

The Nitrile Group as a Key Pharmacophore

The cyano (-C≡N) group on the **Imidazo[1,2-a]pyridine-7-carbonitrile** molecule is not a passive substituent. In medicinal chemistry, the nitrile is a versatile functional group that can:

- Act as a Hydrogen Bond Acceptor: The nitrogen atom can form strong hydrogen bonds with biological targets like enzyme active sites.
- Serve as a Bioisostere: It can mimic other functional groups, such as a carbonyl or a halide, to modulate binding affinity and physicochemical properties.
- Enhance Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve a drug candidate's half-life.
- Modulate Lipophilicity: It can fine-tune the molecule's LogP value, impacting its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Therapeutic Potential and Applications

The imidazo[1,2-a]pyridine scaffold is a validated starting point for developing inhibitors of various protein kinases, which are critical targets in oncology.^[13] For instance, novel

derivatives have been designed as potent and selective antagonists of Platelet-Derived Growth Factor Receptor (PDGFR), a key driver in some cancers.[13] The core structure is also central to the development of new antitubercular agents, with some compounds showing significant activity against multidrug-resistant strains of *Mycobacterium tuberculosis*.[4]

Furthermore, the scaffold has been explored for its anticancer effects against various cell lines, including breast cancer.[14] The introduction of a 7-carbonitrile moiety can be a strategic design choice to enhance potency or selectivity for a specific biological target within these therapeutic areas. The unique photophysical properties of some imidazo[1,2-a]pyridines also make them attractive candidates for use in bioimaging and as fluorescent probes.[15]

Conclusion and Future Outlook

Imidazo[1,2-a]pyridine-7-carbonitrile represents a strategically important molecule, combining the privileged imidazo[1,2-a]pyridine scaffold with the versatile nitrile functional group. Its robust and varied synthetic routes allow for accessible production, while its chemical properties make it an attractive building block for creating extensive libraries of potential drug candidates. Future research will likely focus on leveraging this core structure to develop highly selective inhibitors for challenging therapeutic targets, particularly in oncology and infectious diseases. The continued exploration of green and efficient synthetic methodologies will further enhance the value and accessibility of this and related compounds for the drug development community.

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